molecular formula C7H9ClN2 B3004164 3-Chloro-5-propylpyridazine CAS No. 2580210-36-0

3-Chloro-5-propylpyridazine

Cat. No.: B3004164
CAS No.: 2580210-36-0
M. Wt: 156.61
InChI Key: TUKCLESJFUWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-propylpyridazine is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which 3-chloro-5-propylpyridazine belongs, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may affect multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 3,5,6-trichloro-2-pyridinol, have been studied . These studies suggest that this compound might have similar properties, impacting its bioavailability.

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .

Action Environment

The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that similar environmental factors might influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-propylpyridazine typically involves the chlorination of 5-propylpyridazine. One common method is the reaction of 5-propylpyridazine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:

5-Propylpyridazine+SOCl2This compound+SO2+HCl\text{5-Propylpyridazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Propylpyridazine+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-propylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: 3-Amino-5-propylpyridazine, 3-Methoxy-5-propylpyridazine.

    Oxidation: this compound-2-carboxylic acid.

    Reduction: 3-Chloro-5-propyldihydropyridazine.

Scientific Research Applications

3-Chloro-5-propylpyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in developing new pharmaceuticals, particularly in cardiovascular and anti-inflammatory drugs.

    Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylpyridazine
  • 3-Chloro-5-ethylpyridazine
  • 3-Chloro-5-butylpyridazine

Uniqueness

3-Chloro-5-propylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-5-propylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKCLESJFUWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.